4-[(4-Iodophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane
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Description
“4-[(4-Iodophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane” is a chemical compound with the molecular formula C14H18INO3S . It is a derivative of a series of novel 4- (aromatic sulfonyl)-1-oxa-4-azaspiro [4.5]deca-6,9-dien-8-one .
Synthesis Analysis
The compound is synthesized through a key step of metal-catalyzed cascade cyclization . A series of these compounds were synthesized based on benzenesulfonylazaspirodienone (HL-X9) identified in previous work . The synthesis involved a reaction with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 .Chemical Reactions Analysis
The compound is part of a series of novel 4- (aromatic sulfonyl)-1-oxa-4-azaspiro [4.5]deca-6,9-dien-8-one derivatives . These derivatives were synthesized through a key step of metal-catalyzed cascade cyclization . The reaction involved highly regioselective C–C coupling and spiro scaffold steps .Physical and Chemical Properties Analysis
The compound has a molecular weight of 407.27 . Further physical and chemical properties are not provided in the search results.Future Directions
Properties
IUPAC Name |
4-(4-iodophenyl)sulfonyl-1-oxa-4-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO3S/c15-12-4-6-13(7-5-12)20(17,18)16-10-11-19-14(16)8-2-1-3-9-14/h4-7H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUIFSONZLCMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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